Methyl 2-[N-(cyanomethyl)-1-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}formamido]acetate
Description
Methyl 2-[N-(cyanomethyl)-1-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}formamido]acetate is a synthetic organic compound characterized by:
- A 1,2,4-oxadiazole ring substituted at the 3-position with a phenyl group and at the 5-position with a trifluoromethyl (-CF₃) group.
- A formamido-acetamide backbone, where the nitrogen atom is substituted with a cyanomethyl (-CH₂CN) group.
- A methyl ester (-COOCH₃) at the terminal position.
Properties
IUPAC Name |
methyl 2-[cyanomethyl-[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O4/c1-25-11(23)8-22(7-6-19)13(24)10-4-2-9(3-5-10)12-20-14(26-21-12)15(16,17)18/h2-5H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMGWCSZUBCDDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(CC#N)C(=O)C1=CC=C(C=C1)C2=NOC(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[N-(cyanomethyl)-1-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}formamido]acetate typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, often involving the reaction of hydrazides with nitriles under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step usually involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Cyanomethyl Group: The cyanomethyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by a cyanomethyl moiety.
Final Coupling and Esterification: The final step involves coupling the intermediate with methyl acetate under appropriate conditions to form the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Cyanide ions, amines, thiols.
Major Products
Scientific Research Applications
Chemistry
In chemistry, Methyl 2-[N-(cyanomethyl)-1-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}formamido]acetate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The trifluoromethyl group is known to enhance the biological activity of compounds, making this molecule a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 2-[N-(cyanomethyl)-1-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}formamido]acetate involves interactions with various molecular targets. The trifluoromethyl group can enhance binding affinity to enzymes and receptors, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These features contribute to the compound’s biological activity and potential therapeutic effects.
Comparison with Similar Compounds
Structural Comparison
The compound’s uniqueness lies in its trifluoromethyl-oxadiazole core and dual ester-amide functionality . Below is a comparative analysis with structurally related compounds from literature and patents:
Table 1: Structural Features of Selected Compounds
Key Observations:
Oxadiazole vs. Other Heterocycles : Unlike sulfanyl-triazole () or pyrazolyl derivatives (), the target compound’s 1,2,4-oxadiazole core provides enhanced electron-withdrawing properties and metabolic resistance due to the CF₃ group .
Substituent Effects: The trifluoromethyl group on the oxadiazole enhances lipophilicity and oxidative stability compared to methyl () or methoxy () substituents.
Ester Functionality : The methyl ester distinguishes the target compound from most analogs, which typically feature free carboxylic acids or amides (e.g., ). This ester may enhance cell permeability but could require hydrolysis for bioactivity .
Physicochemical Properties:
- Solubility: The trifluoromethyl and cyanomethyl groups likely reduce aqueous solubility compared to methoxy-substituted oxadiazoles () but improve lipid membrane penetration.
- Stability : The oxadiazole ring’s resistance to enzymatic degradation is amplified by the CF₃ group, contrasting with sulfanyl-containing compounds (), which may be prone to oxidation .
Biological Activity
Methyl 2-[N-(cyanomethyl)-1-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}formamido]acetate, with the CAS number 1803603-77-1, is a compound of interest due to its potential biological activities, particularly in the context of cancer research and antimicrobial efficacy. This article provides a comprehensive review of its biological activity based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a complex structure that includes a trifluoromethyl group and an oxadiazole moiety, both of which are known to enhance biological activity.
Antiproliferative Activity
Research has indicated that compounds containing oxadiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on similar compounds have shown that modifications in the oxadiazole structure can lead to varying degrees of cytotoxicity against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and MDA-MB 468 (breast cancer) .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|---|
| MD77 | HCT-116 | 1.48 | Topoisomerase II inhibition |
| Compound 4 | MCF-7 | 8.50 | Microtubule interaction |
| Compound 4 | MDA-MB 468 | 10.59 | Microtubule interaction |
The biological activity of this compound may be attributed to several mechanisms:
Case Studies and Experimental Findings
In experimental settings where similar compounds were tested:
- In Vitro Studies : Compounds with structural similarities demonstrated varying degrees of effectiveness against bacterial strains and fungi. For instance, one study reported that certain oxadiazole derivatives showed significant inhibition against a range of phytopathogenic fungi .
- Cell Viability Assays : The use of assays such as the resazurin fluorometric assay revealed that certain derivatives resulted in a significant decrease in metabolic activity in treated cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
